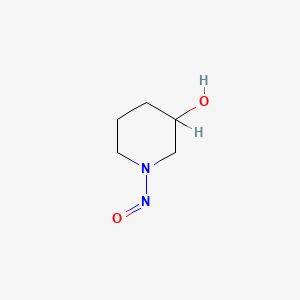

N-Nitroso-3-hydroxypiperidine

描述

Historical Context of N-Nitrosamine Research Pertaining to Hydroxypiperidine Derivatives

The investigation of N-nitrosamines dates back to the mid-20th century, with initial research focusing on their synthesis and chemical properties. A significant turning point in N-nitrosamine research occurred with the discovery of their potent carcinogenic properties. science.govscience.gov This led to extensive studies on their occurrence in various environmental and dietary sources, such as cured meats, tobacco smoke, and some industrial settings. nih.govnih.gov

Research into piperidine-derived nitrosamines, such as N-nitrosopiperidine (NPIP), became prominent due to their identification as environmental contaminants and potent carcinogens in animal models. nih.govresearchgate.net Early synthetic methods for creating nitrosopiperidine derivatives were developed by treating the parent piperidine (B6355638) compound with nitrosating agents like sodium nitrite (B80452) under acidic conditions. The study of hydroxylated derivatives, including N-Nitroso-3-hydroxypiperidine, emerged as a natural progression in the field. Scientists sought to understand how the addition of a hydroxyl group to the piperidine ring would alter the molecule's metabolic fate, biological activity, and carcinogenic potential compared to the parent compound, NPIP. nih.govmdpi.com This line of inquiry was driven by the understanding that metabolic activation, often involving hydroxylation, is a key step in the mechanism of carcinogenicity for many N-nitrosamines. researchgate.netacs.org

Significance of this compound within Chemical and Biochemical Sciences

The significance of this compound in scientific research is multifaceted, spanning its utility as a research tool and its role in toxicological investigations.

Research Tool in Organic Chemistry: The compound serves as a valuable reagent for studying reaction mechanisms involving nitrosamines. smolecule.com The presence of both a nitroso group and a hydroxyl group allows for a variety of chemical transformations, including electrophilic substitution and the formation of different piperidine derivatives. smolecule.com

Toxicological and Carcinogenicity Studies: As a member of the N-nitrosamine family, which includes many known mutagens and carcinogens, this compound is frequently used in studies to assess these risks. smolecule.comnih.gov Its biological activity is largely attributed to its ability to interact with cellular macromolecules like proteins and DNA. smolecule.com The hydroxyl group influences its solubility and reactivity in biological systems, potentially affecting its metabolic pathways and carcinogenic potency. smolecule.comnih.gov Research has shown that it can be formed as a metabolite of N-nitrosopiperidine and can influence the activity of enzymes like cytochrome P450, which are crucial for metabolizing foreign compounds. smolecule.commdpi.com

Pharmaceutical Research: The biological activity of this compound makes it a compound of interest for potential investigation in pharmaceutical development, either as a starting material for synthesis or as a reference standard for impurities. smolecule.comveeprho.com The recent focus on N-nitrosamine impurities in pharmaceutical products has heightened the importance of understanding compounds like NHP. cleanchemlab.cominnovareacademics.inpharmaexcipients.com

The unique structural feature of the hydroxyl group on the piperidine ring distinguishes this compound from other nitrosamines, influencing its chemical reactivity and biological interactions. smolecule.com

Conceptual Frameworks for Investigating N-Nitrosopiperidines with Hydroxyl Substituents

The investigation of hydroxylated N-nitrosopiperidines like this compound is guided by established conceptual frameworks centered on metabolism, carcinogenicity, and analytical detection.

Metabolic Activation: A central concept is that N-nitrosamines require metabolic activation to exert their carcinogenic effects. researchgate.netacs.org The primary activation pathway is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes that occurs on the carbon atom adjacent to the nitroso group. researchgate.netacs.org This creates an unstable intermediate that can ultimately lead to the formation of reactive species capable of alkylating DNA, a critical event in initiating cancer. nih.gov Studies on this compound and its isomers investigate how the position of the hydroxyl group influences these metabolic activation pathways. For instance, research has compared the metabolism of N-nitrosopiperidine to its hydroxylated derivatives in liver and esophageal tissues to understand organ-specific carcinogenicity. researchgate.netmdpi.com

Structure-Activity Relationships (SAR): SAR studies form a crucial framework for understanding how chemical structure relates to biological activity. For N-nitrosamines, this involves examining how substituents on the piperidine ring, such as hydroxyl or methyl groups, affect their carcinogenic potency. nih.govmdpi.comnih.gov For example, studies have shown that substitution at the α-carbon can significantly decrease tumor formation, whereas substitutions at other positions may not have the same effect. nih.govmdpi.com The presence and location of a hydroxyl group can alter the electronic properties, steric hindrance, and metabolic fate of the molecule, thereby modulating its carcinogenic potential. nih.gov

Analytical Methodologies: The detection and quantification of N-nitrosamines, including hydroxylated derivatives, rely on sophisticated analytical techniques. The development and validation of these methods are critical for research and regulatory purposes. nih.gov Commonly employed methods include:

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: These are powerful techniques for separating and identifying volatile and semi-volatile nitrosamines. nih.govedqm.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method widely used for the analysis of a broad range of N-nitrosamines, including less volatile and more polar compounds like this compound, in various matrices such as pharmaceutical products. nih.govresearchgate.net

These analytical frameworks are essential for monitoring the presence of these compounds, studying their formation and degradation, and assessing exposure levels in toxicological studies.

Data Tables

Table 1: Properties of this compound and a Related Compound

| Property | This compound | N-Nitrosopiperidine |

| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₀N₂O |

| Molecular Weight | 130.15 g/mol | 114.15 g/mol |

| CAS Number | 55556-85-9 cleanchemlab.com | 100-75-4 |

| Appearance | Not specified in sources | Light yellow oil or liquid nih.gov |

| Significance | Research tool, toxicological studies smolecule.com | Carcinogen, mutagen, environmental contaminant nih.gov |

Table 2: Common Analytical Techniques for N-Nitrosamine Analysis

| Analytical Technique | Abbreviation | Common Application |

| Gas Chromatography-Mass Spectrometry | GC-MS | Quantification of nitrosamine (B1359907) impurities in various drugs and products. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive quantification of a wide range of nitrosamines in pharmaceuticals. nih.govresearchgate.net |

| High-Performance Liquid Chromatography | HPLC | Detection of nitrosamine impurities in drugs, water, and food. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-nitrosopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVPQZJTIBYSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875580 | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000225 [mmHg] | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55556-85-9 | |

| Record name | 1-Nitroso-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55556-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of N Nitroso 3 Hydroxypiperidine

Precursor Chemistry and Nitrosation Mechanisms Leading to N-Nitroso-3-hydroxypiperidine

The formation of this compound primarily involves the reaction of a suitable precursor, 3-hydroxypiperidine (B146073), with a nitrosating agent. This process, known as N-nitrosation, is a common method for synthesizing N-nitrosamines from secondary amines.

The principal synthetic route to this compound is the nitrosation of 3-hydroxypiperidine. smolecule.com This reaction involves treating the secondary amine, 3-hydroxypiperidine, with a nitrosating agent. smolecule.com A common and effective nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ by the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). wikipedia.orgucalgary.ca

The fundamental mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic nitrosyl cation (NO⁺) or a related nitrosating species derived from nitrous acid. wikipedia.orgucalgary.ca The reaction proceeds as follows:

Formation of the nitrosating agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly reactive nitrosonium ion (NO⁺). wikipedia.org

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of 3-hydroxypiperidine attacks the nitrosonium ion.

Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine product, this compound. wikipedia.org

Other nitrosating agents, such as alkyl nitrites (e.g., ethyl nitrite) or N-methyl-N-nitroso-p-toluenesulfonamide (MNTS), can also be employed for the nitrosation of secondary amines in various organic solvents. acs.orgorgsyn.org

The efficiency and yield of the nitrosation reaction are significantly influenced by several experimental parameters. nih.gov Optimizing these conditions is crucial for maximizing the production of this compound.

pH: The pH of the reaction medium is a critical factor. The formation of the active nitrosating species from nitrite is favored under acidic conditions. nih.gov However, at very low pH, the amine precursor becomes extensively protonated, reducing its nucleophilicity and thereby decreasing the reaction rate. nih.gov Consequently, there is an optimal pH range, generally between 3 and 4, that balances the concentration of the active nitrosating agent and the unprotonated, reactive amine. nih.gov

Temperature: Temperature affects the rate of the nitrosation reaction. While higher temperatures can increase the reaction rate, they may also promote the degradation of the nitrosating agent or the product. Therefore, the reaction is often carried out at controlled, and sometimes reduced, temperatures.

Concentration of Reactants: The relative concentrations of the amine precursor and the nitrosating agent directly impact the reaction outcome. An excess of the nitrosating agent is often used to drive the reaction towards completion. nih.gov

Catalysts and Inhibitors: The rate of N-nitrosation can be influenced by other chemical species present in the reaction mixture. For instance, certain phenols can be nitrosated to form C-nitrosophenols, which can then act as catalysts for N-nitrosamine formation. nih.gov Conversely, compounds like ascorbic acid are known to inhibit nitrosation by reducing the nitrosating agent.

Table 1: Factors Influencing N-Nitrosation Yield

| Parameter | Influence on Reaction | Typical Optimal Condition | Reference |

|---|---|---|---|

| pH | Balances amine protonation and nitrosating agent formation. Very low pH reduces amine reactivity. | Acidic, often pH 3-4 | nih.govnih.gov |

| Temperature | Affects reaction rate and stability of reactants/products. | Controlled, often ambient or below | nih.gov |

| Reactant Ratio | Excess nitrosating agent can increase yield. | Excess of nitrosating agent | nih.gov |

| Catalysts | Species like C-nitrosophenols can accelerate the reaction. | Dependent on specific catalyst | nih.gov |

Functional Group Interconversions on the Piperidine (B6355638) Ring and N-Nitrosyl Group

The this compound molecule possesses two key functional groups—the hydroxyl group on the piperidine ring and the N-nitrosyl group—that can undergo various chemical transformations.

The secondary hydroxyl group at the 3-position of the piperidine ring can be subjected to standard oxidation and reduction reactions.

Oxidation: Oxidation of the hydroxyl group can convert it into a ketone (carbonyl) group, yielding N-nitroso-3-piperidone. This transformation can be achieved using various oxidizing agents common in organic synthesis. For example, in the metabolism of N-nitrosopiperidine, the related compound N-nitroso-4-hydroxypiperidine has been shown to be oxidized to N-nitroso-4-piperidone. mdpi.com Similarly, the oxidation of the hydroxyl group in N-nitroso-2-hydroxypropylpropylamine to the corresponding ketone has been observed. mdpi.com

Reduction: While the hydroxyl group is already in a reduced state, the concept of reduction is more relevant to the formation of the parent compound, 3-hydroxypiperidine, from precursors like 3-hydroxypyridine (B118123) via catalytic hydrogenation, which reduces the aromatic pyridine (B92270) ring to a piperidine ring. google.commdpi.com

Denitrosation is the removal of the nitroso (-NO) group from the nitrosamine (B1359907), regenerating the parent secondary amine, 3-hydroxypiperidine. sci-hub.se This reaction is essentially the reverse of the formation process and can be initiated under specific conditions. sci-hub.se

The mechanism of denitrosation often involves treatment with an acid in the presence of a nucleophile or a reducing agent. sci-hub.se For instance, aryl-N-nitrosamines can be effectively denitrosated using ethanethiol (B150549) and p-toluenesulfonic acid (PTSA) under mild, metal-free conditions. thieme-connect.com This method proceeds via a transnitrosation mechanism where the nitroso group is transferred from the amine to the thiol. thieme-connect.com Other methods for denitrosation include UV irradiation, reaction with transition metal complexes, or oxidation with powerful oxidants. sci-hub.se Enzymatic denitrosation, often linked to the cytochrome P-450 system, has also been studied, where the reaction is coupled with oxidative metabolism. nih.gov

Derivatization Strategies for this compound

The presence of the hydroxyl group provides a convenient handle for the derivatization of this compound. This allows for the synthesis of a variety of related compounds for further study.

A primary strategy for derivatization is the reaction of the hydroxyl group. For example, esterification can be performed by reacting this compound with an acyl chloride or an acid anhydride (B1165640) to form the corresponding ester. Another common derivatization technique, particularly for analytical purposes, is silylation. N-nitroso-3-hydroxypyrrolidine, a related compound, has been converted to its trimethylsilyl (B98337) (TMS) derivative for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This involves reacting the hydroxyl group with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS).

Furthermore, the parent molecule itself can be seen as a derivative of other compounds. For instance, (S)-1-Nitrosopiperidin-3-ol is used as an intermediate in the synthesis of a labelled analogue of Ibrutinib, a selective Bruton's tyrosine kinase (Btk) inhibitor. chemicalbook.com This highlights its role as a building block in the construction of more complex molecules.

Table 2: Summary of Chemical Transformations

| Transformation Type | Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Formation | Nitrosation | 3-hydroxypiperidine + NaNO₂/Acid | This compound | smolecule.comucalgary.ca |

| Functional Group Interconversion | Oxidation of -OH | Standard oxidizing agents | N-nitroso-3-piperidone | mdpi.com |

| Functional Group Interconversion | Denitrosation | Acid, UV, Reducing agents (e.g., Ethanethiol/PTSA) | 3-hydroxypiperidine | sci-hub.sethieme-connect.com |

| Derivatization | Silylation | Silylating agents (e.g., BSTFA) | Trimethylsilyl ether derivative | nih.gov |

| Derivatization | Esterification | Acyl chloride or anhydride | Ester derivative |

Synthesis of Ester and Ether Analogues

The synthesis of ester and ether analogues of this compound typically involves a multi-step process. The foundational step is the formation of the core 3-hydroxypiperidine structure, often with a protecting group on the nitrogen atom. This is followed by the modification of the hydroxyl group to form the desired ester or ether, and the sequence is completed by deprotection (if necessary) and nitrosation of the piperidine nitrogen.

Ester Analogues: The generation of ester analogues is achieved through standard esterification reactions. A common precursor, such as (R)- or (S)-3-hydroxypiperidine, can be used to synthesize chiral ester derivatives. For instance, enantioenriched analogues like (S)-N-(2-chloroethyl)-3-acetoxypiperidine can be synthesized from (S)-3-hydroxypiperidine over five steps. researchgate.net The initial step involves the acetylation of the hydroxyl group, forming a 3-acetoxypiperidine intermediate. This intermediate can then undergo further functionalization at the nitrogen atom before the final nitrosation step.

The general pathway involves:

Protection: The nitrogen of 3-hydroxypiperidine is often protected (e.g., with a Boc group) to prevent side reactions.

Esterification: The protected 3-hydroxypiperidine is reacted with an acyl chloride or anhydride to form the ester at the C3 position.

Deprotection: The nitrogen protecting group is removed.

Nitrosation: The secondary amine of the 3-alkoxypiperidine is reacted with a nitrosating agent, such as sodium nitrite in an acidic medium, to yield the final N-nitroso ester analogue.

Interactive Table 1: Representative Synthesis of a 3-Acetoxypiperidine Precursor

| Step | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | (S)-3-hydroxypiperidine | Acetic anhydride, Pyridine | (S)-3-acetoxypiperidine |

| 2 | (S)-3-acetoxypiperidine | 2-Chloroacetyl chloride, Base | (S)-N-(2-chloroacetyl)-3-acetoxypiperidine |

| 3 | (S)-N-(2-chloroacetyl)-3-acetoxypiperidine | Reducing agent (e.g., BH₃·THF) | (S)-N-(2-chloroethyl)-3-acetoxypiperidine |

| 4 | (S)-N-(2-chloroethyl)-3-acetoxypiperidine | NaNO₂, HCl (aq) | N-Nitroso-(S)-N-(2-chloroethyl)-3-acetoxypiperidine |

Ether Analogues: The synthesis of ether analogues commonly employs the Williamson ether synthesis. gordon.edumasterorganicchemistry.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.org In the context of 3-hydroxypiperidine, the hydroxyl group is first deprotonated with a strong base (like sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks an alkyl halide to form the ether linkage. masterorganicchemistry.com This reaction is also typically performed on an N-protected piperidine derivative to ensure selectivity.

The synthetic sequence for an ether analogue is as follows:

Protection: The piperidine nitrogen is protected (e.g., N-Boc).

Alkoxide Formation: The N-protected 3-hydroxypiperidine is treated with a strong base (e.g., NaH) to deprotonate the hydroxyl group.

Nucleophilic Substitution (Williamson Synthesis): The resulting alkoxide is reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. masterorganicchemistry.comwikipedia.org

Deprotection and Nitrosation: The protecting group is removed from the nitrogen, followed by nitrosation to yield the N-Nitroso-3-alkoxypiperidine.

Stereochemical Considerations in this compound Synthesis

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Consequently, developing synthetic routes that allow for precise control over the stereocenters is a major focus of research. The key challenge in the synthesis of this compound is the stereoselective creation of the chiral center at the C3 position.

Organocatalytic Asymmetric Synthesis: A prominent method for establishing the stereochemistry of the 3-hydroxy group is through organocatalysis, particularly using proline. L-proline and its derivatives have been successfully used to catalyze the enantioselective α-aminooxylation of aldehydes, which generates chiral intermediates that can be converted to (S)-3-hydroxypiperidine. researchgate.netresearchgate.net One powerful approach is the catalytic enantioselective nitroso aldol (B89426) reaction. This reaction, when catalyzed by L-proline at room temperature, can produce chiral 1,2-oxazinanes from distal dialdehydes, which are subsequently reduced to chiral 3-hydroxypiperidines with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.orgresearchgate.net The choice of proline enantiomer (L- or D-proline) can determine the absolute configuration of the final product. researchgate.net

Biocatalytic Asymmetric Reduction: Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The asymmetric reduction of a prochiral ketone precursor, N-Boc-3-piperidone, is a well-established method for producing enantiomerically pure (S)-N-Boc-3-hydroxypiperidine. This transformation can be achieved using various biocatalysts:

Ketoreductase (KRED) Enzymes: Isolated ketoreductase enzymes, often coupled with a cofactor regeneration system (like glucose dehydrogenase), can reduce N-Boc-3-piperidone to the (S)-alcohol with very high conversion and optical purity (>99% ee). derpharmachemica.commdpi.com

Whole-Cell Biocatalysts: Microorganisms such as Pichia pastoris and Baker's yeast are also effective in catalyzing this reduction, providing a cost-effective and scalable process that yields the (S)-product with high enantioselectivity. derpharmachemica.comresearchgate.net

Stereodivergent Synthesis: Some synthetic strategies are designed to be stereodivergent, meaning they can be adjusted to produce either cis or trans isomers of a substituted 3-hydroxypiperidine from a common intermediate. beilstein-journals.org These methods often involve complex multi-step sequences and provide access to a wider range of stereoisomers for research purposes. beilstein-journals.org

Interactive Table 2: Comparison of Selected Stereoselective Synthesis Methods for 3-Hydroxypiperidine Precursors

| Method | Catalyst/Biocatalyst | Key Reaction | Substrate | Product | Reported Selectivity (ee) |

|---|---|---|---|---|---|

| Organocatalysis | L-Proline | Nitroso Aldol Reaction / Reduction | Distal Dialdehyde | Chiral 3-Hydroxypiperidine | Up to >99% acs.orgresearchgate.net |

| Organocatalysis | D-Proline | α-Aminooxylation / Olefination | Aldehyde | (2S,3S)-3-hydroxypipecolic acid | 98% researchgate.net |

| Biocatalysis | Ketoreductase (KRED) & GDH | Asymmetric Reduction | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% mdpi.com |

| Biocatalysis | Pichia pastoris (whole cell) | Asymmetric Reduction | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% researchgate.net |

Compound Index

Advanced Analytical Methodologies for N Nitroso 3 Hydroxypiperidine Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of N-Nitroso-3-hydroxypiperidine and its Metabolites

Spectroscopic methods are indispensable for the detailed structural analysis of NHP and its metabolites. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information regarding the molecule's conformation, fragmentation, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational properties of N-nitroso compounds in solution. Studies on N-nitroso derivatives of piperidines have revealed that the introduction of the nitroso group can lead to significant conformational changes, often favoring twist-boat or twist-chair conformations over the typical chair form of the parent piperidine (B6355638) ring. niscpr.res.in This is attributed to the steric strain introduced by the nitroso group. niscpr.res.incdnsciencepub.com

For instance, in N-nitroso-r-2,c-6-diphenylpiperidin-4-one, a higher rotational barrier is observed compared to its non-ketonic analog, N-nitroso-r-2,c-6-diphenylpiperidine, suggesting a greater degree of coplanarity in the piperidinone ring. researchgate.net The analysis of both ¹H and ¹³C NMR spectra, including dynamic NMR studies, provides detailed information on the stereochemistry and conformational equilibria of these molecules in solution. researchgate.net The chemical shifts and coupling constants obtained from NMR spectra are critical in determining the preferred conformations. niscpr.res.in

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its metabolites. Under electron impact (EI) or electrospray ionization (ESI), nitrosamines exhibit characteristic fragmentation patterns.

A common fragmentation pathway for many protonated nitrosamine (B1359907) compounds involves the neutral loss of the NO radical, corresponding to a loss of 30 Da. researchgate.netnih.gov Another observed fragmentation pathway is the loss of a water molecule (H₂O) from the protonated molecule. nih.gov Accurate mass measurements can confirm the elemental composition of the parent ion and its fragments. For some cyclic N-nitrosamines, losses of •OH (17 Da) and •NO (30 Da) from the molecular ion have been observed and rationalized through rearrangement mechanisms. researchgate.net The gas-phase fragmentation behavior of nitrosamines is essential for developing analytical methods to characterize novel compounds in this class. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 131.08151 | 125.1 |

| [M+Na]⁺ | 153.06345 | 135.1 |

| [M+NH₄]⁺ | 148.10805 | 133.0 |

| [M+K]⁺ | 169.03739 | 130.3 |

| [M-H]⁻ | 129.06695 | 126.2 |

| [M+Na-2H]⁻ | 151.04890 | 130.1 |

| [M]⁺ | 130.07368 | 126.5 |

| [M]⁻ | 130.07478 | 126.5 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.

The IR spectrum of a related compound, N-hydroxy-r-2,c-6-diphenylpiperidine, shows the absence of N-H stretching bands around 3300 cm⁻¹, confirming the N-substitution. niscpr.res.in For N-nitrosamines, characteristic absorption bands can be calculated using density functional theory (DFT) to create reference spectra for identification. dtic.mil

UV-Vis spectroscopy is also utilized in the analysis of N-nitroso compounds. For example, N-nitroso derivatives can be detected by their absorption in the UV-visible range, typically between 370-425 nm. researchgate.net The decomposition of some nitrosylated compounds can be monitored by repeated UV-visible spectral scans over time. mdpi.com

Chromatographic Separation Techniques for this compound and Related Compounds

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as biological samples or pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is a versatile technique for the analysis of nitrosamine impurities. waters.com Method development for NHP would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. For instance, a single HPLC/UV method was successfully developed for the quantification of six nitrosamine impurities in valsartan (B143634) and ranitidine (B14927) drug substances, with quantitation limits ranging from 10–20 ng/mL. waters.com The use of a reversed-phase column, such as a C18, can provide the necessary retentivity and specificity for these analytes. waters.com Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) offers a powerful tool for both targeted and non-targeted analysis of N-nitrosamines in various matrices. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS) or a thermal energy analyzer (TEA), is a highly sensitive and specific method for the analysis of volatile nitrosamines. nih.gov While this compound itself may have limited volatility due to the hydroxyl group, it can be analyzed by GC after derivatization to a more volatile form.

The GC-TEA technique is highly specific for compounds containing heat-labile nitrosyl groups, allowing for analysis at very low concentrations. nih.gov For broader applicability, GC-MS methods have been developed for the analysis of a range of nitrosamine impurities in drugs, with detection limits in the low ppb range. restek.com The selection of an appropriate GC column and temperature program is critical for achieving good resolution of the target analytes. restek.com

Hyphenated Techniques for Enhanced Analytical Sensitivity and Specificity

The accurate detection and quantification of this compound, particularly at trace levels within complex environmental and biological samples, necessitates the use of highly sensitive and selective analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern nitrosamine analysis. These integrated systems provide the necessary resolving power to isolate target analytes from matrix interferences and the specificity to confirm their identity and measure their concentration with a high degree of confidence.

GC-MS and LC-MS/MS Applications in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques widely applied to the analysis of nitrosamines. The choice between GC-MS and LC-MS/MS often depends on the volatility and thermal stability of the target compound. While GC-MS is effective for volatile nitrosamines, LC-MS/MS is generally more suitable for a broader range of compounds, including less volatile and thermally labile molecules like this compound. mdpi.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for analyzing volatile and semi-volatile nitrosamines. epa.gov For analysis, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a stationary phase inside a capillary column. restek.com The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The use of tandem mass spectrometry (GC-MS/MS) significantly enhances selectivity by reducing matrix interference, which is a common challenge in complex samples like food, tobacco, and pharmaceutical products. restek.com In GC-MS/MS, a specific precursor ion for the target analyte is selected and fragmented, and then a specific product ion is monitored for quantification. This process provides a higher degree of certainty in identification and more accurate quantification at low levels. thermofisher.com For example, methods developed for nitrosamine impurities in drugs have achieved limits of detection (LOD) below 3 ppb for many analytes. restek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the method of choice for many nitrosamine analyses, especially for complex mixtures containing both volatile and non-volatile species, or for compounds that are thermally unstable. mdpi.com This technique avoids the high temperatures of the GC injection port, preventing the potential thermal degradation of sensitive analytes. LC-MS/MS is highly accurate for determining trace compounds in complex sample matrices. mdpi.com

In this technique, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) before being introduced into the mass spectrometer. The use of UHPLC can provide faster and more efficient separations. researchgate.net Electrospray ionization (ESI) is a common ionization source used in the analysis of polar compounds like hydroxylated nitrosamines. The subsequent use of tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity. waters.com Studies on various food matrices have demonstrated that LC-MS/MS methods can achieve low ng/g detection limits with good accuracy and precision. sciex.com Similarly, validated methods for drinking water and wastewater have achieved detection limits in the ng/L range. researchgate.netlcms.cz

Table 1: Research Findings for Nitrosamine Analysis using GC-MS/MS

| Matrix | Target Analytes | Key Method Details | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| Pharmaceuticals (APIs and Drug Products) | Multiple nitrosamines (e.g., NDMA, NDEA) | Direct liquid injection; Triple quadrupole MS detection. | LODs < 3 ppb for most analytes. | restek.com |

| Cough Syrups | Low molecular weight nitrosamines (e.g., NDMA, NDEA, NMOR) | Solid-phase extraction (SPE) enrichment prior to GC-MS analysis. | LODs ranged from 0.02 ng/mL to 0.1 ng/mL. | chromatographyonline.com |

| Tobacco and Tobacco Products | Volatile and tobacco-specific nitrosamines (e.g., NNN, NNK, NDMA) | Simultaneous analysis using a single GC-MS/MS method after solvent extraction. | Method demonstrated high precision and good recovery rates. | google.com |

Table 2: Research Findings for Nitrosamine Analysis using LC-MS/MS

| Matrix | Target Analytes | Key Method Details | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| Groundwater | Nine nitrosamines (e.g., NDMA, NDEA, NPIP) | UHPLC coupled with triple quadrupole MS; SPE pre-concentration. | Method Detection Limits (MDL) ranged from 1.12 to 3.71 ng/L. | mdpi.com |

| Food (Milk, Oats, Chicken, Fish, Prawn) | Eleven nitrosamines | Simple sample preparation; SCIEX 6500+ QTRAP system. | Achieved low ng/g sensitivity with spike recoveries of 69% to 123%. | sciex.com |

| Drinking Water and Wastewater | Nine nitrosamines (e.g., NDMA, NDEA, NPIP) | UHPLC with Q-Exactive high-resolution mass spectrometry (HRMS). | LODs ranged from 0.4 to 12 ng/L. | researchgate.net |

| Pharmaceutical Drug Products | Various Nitrosamine Drug Substance Related Impurities (NDSRIs) | UPLC with tandem quadrupole MS; selective extraction approach. | LOQ of 0.03 ppm with spike recoveries of 70% to 120%. | waters.com |

Advanced Sample Preparation Protocols for Trace Analysis

The goal of sample preparation is to extract the analyte of interest from the sample matrix and concentrate it, while simultaneously removing interfering components that could compromise the analytical measurement. inorganicventures.com For trace analysis of this compound, effective sample preparation is a critical prerequisite for achieving the required sensitivity and accuracy. cambrex.com

Solid-Phase Extraction (SPE):

Solid-phase extraction is one of the most widely used techniques for the cleanup and concentration of nitrosamines from aqueous and complex liquid samples. chromatographyonline.comresearchgate.net The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent.

The selection of the sorbent is crucial and depends on the chemical properties of the analyte and the matrix. For the analysis of nitrosamines in water, methods such as US EPA Method 521 utilize coconut charcoal-based or other polymeric sorbents. lcms.cz For cough syrup analysis, strong cation-exchange functionalized polymeric sorbents have been used effectively to enrich nitrosamine impurities prior to GC-MS analysis. chromatographyonline.com SPE protocols have been successfully applied to drinking water, wastewater, and various food and pharmaceutical products. mdpi.comlcms.czchromatographyonline.com

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. For nitrosamine analysis, this often involves extracting the analytes from an aqueous sample into an organic solvent like dichloromethane. google.com While effective, care must be taken during subsequent concentration steps, as volatile nitrosamines can be lost during solvent evaporation. cambrex.com

Other Considerations:

A significant challenge in nitrosamine analysis is the potential for the artificial formation of the target analyte during sample preparation. cambrex.com This can occur if precursor amines and nitrosating agents are present in the sample and the experimental conditions (e.g., pH, temperature) are favorable for nitrosation. Therefore, sample preparation protocols must be carefully designed and controlled to prevent such artifacts. Automation of sample preparation can help improve consistency and reduce the risk of contamination. lcms.cz The selection of a preparation method is ultimately dependent on the specific analyte, its concentration, the sample matrix, and the instrumental technique being used. inorganicventures.com

Biotransformation and Metabolic Pathways of N Nitroso 3 Hydroxypiperidine in Biological Systems in Vitro and Mechanistic Animal Studies

Enzymatic Hydroxylation and Oxidation of the Piperidine (B6355638) Ring

The piperidine ring of N-Nitroso-3-hydroxypiperidine is susceptible to further enzymatic modification, primarily through hydroxylation and oxidation reactions. These processes are largely mediated by the cytochrome P450 superfamily of enzymes.

The metabolism of cyclic nitrosamines like N-nitrosopiperidine (NPIP) is heavily influenced by cytochrome P450 (P450) enzymes, which catalyze hydroxylation at various positions on the ring. This compound itself is a metabolic product of NPIP, formed through β-hydroxylation. nih.gov In studies with guinea pig liver microsomes, this compound and N-nitroso-4-hydroxypiperidine were identified as minor metabolites of NPIP. nih.gov

The primary activation pathway for many nitrosamines is α-hydroxylation, which is also mediated by P450 enzymes. nih.gov For NPIP, this leads to an unstable α-hydroxyNPIP intermediate that can ultimately interact with DNA. nih.gov While this compound already possesses a hydroxyl group at the β-position, it can undergo further oxidation. P450 enzymes, such as those from the P450 2A and 2B families, are known to catalyze the oxidation of hydroxylated nitrosamine (B1359907) intermediates. nih.gov For instance, the β-hydroxylated metabolite of N-nitrosodi-n-propylamine (NDPA), N-nitroso-β-hydroxypropylpropylamine (NHPPA), is oxidized to its corresponding keto derivative, N-nitroso-β-oxopropylpropylamine (NOPPA), by P450s 2B1 and 2E1. nih.gov This suggests a plausible pathway where this compound could be further oxidized by P450s to N-nitroso-3-oxopiperidine.

Some P450 enzymes can also perform processive oxidation, converting unstable α-hydroxynitrosamines into more stable nitrosamides. nih.gov While this has been demonstrated for tobacco-specific nitrosamines like NNN and NNK, the potential for similar reactions with cyclic nitrosamines like this compound remains an area for further investigation. nih.gov

Table 1: Cytochrome P450 Isozymes and their Role in the Metabolism of Related Nitrosamines This table summarizes the activity of P450 enzymes on nitrosamines structurally similar to this compound, illustrating the types of metabolic transformations that can occur.

| Enzyme Family | Substrate Example | Metabolic Reaction | Finding | Citation |

| P450 2A | N'-Nitrosonornicotine (NNN), N-nitrosopiperidine (NPIP) | α-hydroxylation | P450 2A enzymes are important catalysts for the α-hydroxylation of NNN and NPIP, a key activation step. | nih.gov |

| P450 2B1 | N-nitroso-β-hydroxypropylpropylamine (NHPPA) | Oxidation | Purified rat liver P450 2B1 oxidizes NHPPA to N-nitroso-β-oxopropylpropylamine (NOPPA). | nih.gov |

| P450 2E1 | N-nitroso-β-hydroxypropylpropylamine (NHPPA) | Oxidation | Rabbit and human P450 2E1 can catalyze the oxidation of NHPPA to NOPPA. | nih.gov |

| P450 2A6 | N'-Nitrosonornicotine (NNN) | Processive Oxidation | In vitro, P450 2A6 can convert NNN to the nitrosamide N'-nitrosonorcotinine (NNC). | nih.gov |

Isotope labeling is a powerful technique for tracing the metabolic pathways of nitrosamines and quantifying the extent of different biotransformation routes. By replacing atoms such as hydrogen (with deuterium) or nitrogen (with ¹⁵N) in the nitrosamine structure, researchers can follow the labeled compound and its metabolites through complex biological systems.

For example, studies using doubly ¹⁵N-labeled N-nitrosodimethylamine (DMN) allowed for the measurement of ¹⁵N₂ gas evolution, which serves as a direct gauge of the α-hydroxylation pathway. nih.gov This method revealed that approximately 34% of DMN metabolism in rat liver homogenates proceeds via α-hydroxylation. nih.gov Similarly, a deuterium (B1214612) isotope effect, where the rate of metabolic oxidation is slightly reduced for a deuterated compound (NDMA-d₆), has been observed, providing further evidence for the mechanism of enzymatic action. nih.gov

While specific isotope labeling studies on this compound are not detailed in the provided search results, the principles from studies on other nitrosamines are directly applicable. Labeling this compound with deuterium at different positions on the piperidine ring could help elucidate which carbons are most susceptible to further oxidation. Using ¹⁵N labeling could help quantify the extent of denitrosation versus other metabolic fates. nih.govusu.edu

Denitrosation and Reductive Metabolism Pathways

Denitrosation, the cleavage of the N-NO bond, is a significant metabolic pathway for many N-nitroso compounds. It is generally considered a detoxification route, as it leads to the formation of the corresponding secondary amine and nitric oxide or its derivatives.

Enzymatic denitrosation can occur through both oxidative and reductive mechanisms and is often catalyzed by cytochrome P450 enzymes. In a comparative in vitro study of isomeric N-nitroso-N-methylaminopyridines, enzymatic denitrosation was found to be a major metabolic pathway for the non-carcinogenic isomers. nih.gov This highlights denitrosation as a key deactivating process. nih.gov The mechanism is believed to involve the P450 system and can compete with the activation pathway of α-hydroxylation. nih.gov

Another proposed mechanism for denitrosation involves free-radical intermediates. usu.edu Studies using photo-reaction models to simulate metabolic processes have shown that denitrosation of N-nitroso compounds can occur, generating free radicals in the process. usu.edu Although this model is not a direct enzymatic study, it suggests that free-radical mechanisms could play a role in the biological cleavage of the nitroso group. usu.edu The decomposition of some N-nitroso compounds in acidic media also proceeds via a denitrosation reaction, which can be catalyzed by acid. rsc.org

Flavin-containing monooxygenases (FMOs) are a family of enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing xenobiotics. nih.govnih.gov FMOs are primarily involved in detoxification reactions. nih.gov They are known to catalyze the N-oxidation of most cyclic and acyclic secondary amines, a reaction that can compete with P450-mediated N-dealkylation. nih.gov

Given that this compound is a cyclic secondary amine derivative, it is a plausible substrate for FMOs. The action of FMOs could potentially lead to the formation of an N-oxide, although the direct metabolism of this specific compound by FMOs has not been explicitly documented in the provided search results. FMOs, particularly FMO1 and FMO3 in humans, are involved in the metabolism of a wide range of chemicals, and in some cases, their substrates are metabolites produced by other enzymes. nih.gov This suggests a potential sequential metabolism where a P450-generated metabolite like this compound could be further processed by FMOs.

Conjugation Reactions of this compound Metabolites

Once a xenobiotic has been functionalized through Phase I reactions like hydroxylation, it can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. For hydroxylated nitrosamines, the primary conjugation reaction is glucuronidation. nih.gov The hydroxyl group of this compound is a prime site for the attachment of glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

The formation of glucuronide conjugates of hydroxylated nitrosamine metabolites is a well-established detoxification pathway. For example, the glucuronide of N-nitroso-2-hydroxypropylpropylamine (NHPPA) is a known urinary metabolite of NDPA. nih.gov While the presence of a hydroxyl group may make a nitrosamine less potent due to increased solubility, further metabolism can still occur. nih.gov

In addition to glucuronides, glutathione (B108866) (GSH) conjugates can also be formed, particularly from reactive intermediates generated during bioactivation. nih.govnih.gov Dehydrogenation products of some N-nitroso compounds can be trapped by GSH, indicating that conjugation can play a role in neutralizing reactive electrophiles. nih.gov

Table 2: Potential Metabolic Pathways for this compound This table provides a summary of the likely metabolic transformations based on studies of related compounds.

| Pathway | Enzyme Family | Potential Reaction | Resulting Product Type | Citation |

| Oxidation | Cytochrome P450 (e.g., 2B1, 2E1) | Oxidation of the hydroxyl group | Keto-nitrosamine (N-nitroso-3-oxopiperidine) | nih.gov |

| Denitrosation | Cytochrome P450 | Cleavage of the N-NO bond | Secondary amine (3-hydroxypiperidine) | nih.gov |

| N-Oxidation | Flavin-Containing Monooxygenases (FMOs) | Addition of oxygen to the ring nitrogen | N-oxide derivative | nih.gov |

| Conjugation | UDP-glucuronosyltransferases (UGTs) | Attachment of glucuronic acid | Glucuronide conjugate | nih.gov |

Glucuronidation and Sulfation Pathways

Glucuronidation and sulfation are major Phase II conjugation pathways that facilitate the detoxification and excretion of xenobiotics by increasing their water solubility. nih.gov These reactions typically occur after a Phase I hydroxylation event. In the case of this compound, the existing hydroxyl group on the piperidine ring provides a direct site for conjugation.

Glucuronidation: This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. nih.gov The hydroxyl group of this compound is a suitable substrate for UGTs, leading to the formation of an O-glucuronide conjugate. This conjugation renders the molecule more hydrophilic, preventing its entry into cells and facilitating its elimination from the body via urine or bile. nih.gov While direct studies on this compound are limited, this pathway is a well-established detoxification route for hydroxylated metabolites of other nitrosamines.

Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate, a reaction catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, sulfation increases the water solubility of the compound, marking it for excretion. For hydroxylated xenobiotics, glucuronidation and sulfation are often competing pathways, with the predominant route depending on the specific substrate, tissue, and species.

Glutathione Conjugation Mechanisms

Glutathione (GSH) conjugation is another crucial Phase II detoxification pathway that protects cells from harmful electrophilic compounds. xcode.life This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). xcode.life

The metabolic activation of this compound, particularly through α-hydroxylation (see section 4.4.1), generates electrophilic intermediates. These reactive species are susceptible to nucleophilic attack by the thiol group of glutathione. This conjugation reaction effectively neutralizes the reactive electrophile, preventing it from interacting with critical cellular macromolecules like DNA and proteins. xcode.life The resulting GSH conjugate is typically further metabolized through the mercapturic acid pathway before being excreted in the urine. xcode.life

In some cases, the reaction of a nitroso compound with glutathione can be more complex. For instance, studies with S-nitrosoglutathione (GSNO) have shown that its reaction with GSH can lead to various products, including oxidized glutathione, nitrite (B80452), and ammonia, through transient intermediates like N-hydroxysulfenamide. nih.gov While the direct conjugation of this compound itself is less likely without prior activation, the electrophiles derived from its metabolism are prime candidates for this detoxification mechanism.

Reactive Intermediate Formation from this compound Biotransformation

The carcinogenicity of many nitrosamines is intrinsically linked to their metabolic activation into highly reactive electrophilic intermediates that can damage cellular components. The key pathway initiating this process is cytochrome P450-mediated α-hydroxylation.

Alpha-Hydroxylation and Subsequent Decomposition

The primary pathway for the metabolic activation of cyclic nitrosamines like this compound is the enzymatic hydroxylation of the carbon atoms adjacent (in the α-position) to the N-nitroso group. nih.govnih.gov This reaction is predominantly catalyzed by cytochrome P450 (P450) enzymes. acs.org For the parent compound N-nitrosopiperidine (NPIP), α-hydroxylation is considered the critical metabolic step leading to its biological effects. nih.gov

Following P450-mediated oxidation, an unstable α-hydroxy-N-nitrosopiperidine intermediate is formed. The presence of the hydroxyl group at the 3-position can influence the rate and regioselectivity of this hydroxylation. A computational study predicted the α-hydroxylation potential of "nitrosopiperidinol" to be 0.61, slightly higher than that of NPIP (0.56), suggesting the hydroxyl group may facilitate this activation step. acs.org

The α-hydroxynitrosamine intermediate is chemically unstable and undergoes spontaneous decomposition. This involves the cleavage of the N-N bond and the opening of the piperidine ring, which generates a highly reactive diazonium ion and an oxoaldehyde. nih.gov In the case of NPIP metabolism by rat liver microsomes, this decomposition leads to the formation of 5-hydroxypentanal. nih.gov These reactive intermediates are the ultimate carcinogenic species responsible for alkylating cellular macromolecules.

Table 1: Key Metabolic Activation Steps of N-Nitrosopiperidine Homologues

| Precursor Compound | Key Metabolic Step | Primary Enzyme System | Resulting Intermediate | Subsequent Product(s) | Reference(s) |

|---|---|---|---|---|---|

| N-Nitrosopiperidine (NPIP) | α-Hydroxylation | Cytochrome P450 | α-hydroxyNPIP | Diazonium ion, 5-hydroxypentanal | acs.orgnih.gov |

| N-Nitrosopyrrolidine (NPYR) | α-Hydroxylation | Cytochrome P450 | α-hydroxyNPYR | Electrophilic intermediates | nih.govnih.gov |

DNA Adduct Formation Mechanisms

The electrophilic diazonium ions generated from the decomposition of α-hydroxynitrosamines are potent alkylating agents that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. acs.org This process is considered a critical initiating event in chemical carcinogenesis.

Studies using α-acetoxy-N-nitrosopiperidine, a stable precursor that mimics the α-hydroxy metabolite, have demonstrated the formation of various DNA adducts. mdpi.com The reactive intermediates can attack the nitrogen and oxygen atoms in DNA bases, with guanine (B1146940) being a frequent target. mdpi.com

For NPIP, a major adduct identified in esophageal tissues from patients in a high-risk region for esophageal cancer was N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG). nih.gov This cyclic adduct is formed from the reaction of the electrophilic intermediate with the exocyclic amino group of guanine. The formation of such adducts can lead to miscoding during DNA replication, resulting in mutations. For instance, NPIP-induced mutations in animal models were dominated by A:T to C:G transversions. nih.gov These mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, can drive the process of carcinogenesis.

Table 2: Examples of DNA Adducts Formed by N-Nitrosopiperidine Metabolites

| Adduct Name | DNA Base Affected | Type of Adduct | Significance | Reference(s) |

|---|---|---|---|---|

| N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) | Deoxyguanosine | Cyclic N²-adduct | Major adduct found in human esophageal tissue; mutagenic. | nih.gov |

Protein Adduct Formation Mechanisms

The same reactive electrophilic intermediates that form DNA adducts can also react with nucleophilic sites in proteins. The most common targets for alkylation in proteins are the side chains of amino acids such as cysteine, histidine, and lysine.

The formation of protein adducts can have several consequences. It can lead to the inactivation of enzymes involved in critical cellular processes, including DNA repair, which could potentiate the genotoxic effects of the nitrosamine. Adduct formation can also disrupt protein structure and function, leading to cellular stress and apoptosis. While less studied than DNA adducts in the context of cancer initiation, protein adducts can serve as biomarkers of exposure to the parent compound. For example, hemoglobin adducts have been used to monitor human exposure to tobacco-specific nitrosamines. mdpi.com The electrophilic species derived from this compound metabolism are expected to form protein adducts through similar mechanisms of nucleophilic attack by amino acid residues.

Molecular and Cellular Interaction Mechanisms of N Nitroso 3 Hydroxypiperidine

Non-Covalent Interactions with Biomolecules

Non-covalent interactions, while weaker than covalent bonds, are crucial for the initial recognition and binding of xenobiotics to biological macromolecules, governing processes like enzyme catalysis and membrane transport. nih.gov These interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The metabolic activation of most N-nitrosamines is a critical step for their biological activity and is primarily mediated by cytochrome P450 (CYP) enzymes. mdpi.comunito.it N-Nitroso-3-hydroxypiperidine has been shown to interact with and modulate the activity of cytochrome P450 enzymes. smolecule.com The binding of a substrate like this compound to the active site of a CYP enzyme is a prerequisite for its metabolism. This binding is stabilized by a combination of non-covalent interactions. The hydroxyl group of the compound can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors, facilitating its orientation within the enzyme's active site. nih.gov

Furthermore, hydrophobic interactions between the piperidine (B6355638) ring and nonpolar amino acid residues in the active site contribute significantly to the binding energy. nih.gov While specific receptor binding studies for this compound are not extensively detailed in the literature, its role as a substrate for metabolic enzymes like CYPs is a well-established interaction. smolecule.commdpi.com this compound is itself a metabolic product of N-nitrosopiperidine (NPIP), formed in studies using rat and guinea pig liver microsomes, which underscores its interaction with the enzymatic machinery of the cell. mdpi.comnih.gov

The ability of a chemical to exert an intracellular effect is dependent on its capacity to cross the cell membrane. Passive diffusion across the lipid bilayer is a predominant mechanism for the transport of many drug-like molecules. chemrxiv.org The permeation of a molecule is influenced by its physicochemical properties, such as lipophilicity, size, and charge. chemrxiv.orgumsb.ac.id

This compound has a molecular weight of 130.15 g/mol and a predicted XLogP3 value of -0.5, indicating a relatively low lipophilicity and a preference for aqueous environments. nih.gov The presence of the hydroxyl group enhances its hydrophilicity, which may influence its membrane permeability compared to its non-hydroxylated parent compound, NPIP. smolecule.com While high hydrophilicity can sometimes hinder passive diffusion through the hydrophobic core of the membrane, the small size of the molecule may still permit passage. The specific mechanisms of membrane transport for this compound have not been definitively elucidated, but it is likely to involve a combination of passive diffusion and potentially interactions with membrane transport proteins.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| XLogP3 | -0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

DNA-Adduction Chemistry of this compound Reactive Metabolites

The carcinogenicity of many N-nitrosamines is attributed to their metabolic conversion into reactive electrophilic species that can form covalent adducts with DNA. mdpi.com This DNA damage, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis. mdpi.comnih.gov

N-nitrosamines are well-established alkylating agents following metabolic activation. unito.itnih.gov The process typically involves enzymatic α-hydroxylation, leading to the formation of an unstable α-hydroxynitrosamine which decomposes to yield a diazonium ion. mdpi.com This highly reactive electrophile can then attack nucleophilic centers in DNA bases, resulting in the formation of DNA adducts. mdpi.comnih.gov

While direct studies on the DNA adducts formed specifically by this compound are limited, significant insights can be drawn from its parent compound, N-nitrosopiperidine (NPIP). Metabolic activation of NPIP leads to the formation of various DNA adducts. researchgate.net A major product identified from the reaction of an NPIP metabolite with deoxyguanosine is N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)-2′-deoxyguanosine (N2-THP-dGuo). nih.gov The formation of such cyclic adducts demonstrates the potential for the piperidine ring structure to be covalently attached to DNA bases. Given that this compound is a metabolite of NPIP, its own subsequent metabolism or direct reactivity could potentially lead to the formation of hydroxylated versions of these adducts or other unique alkylation products. mdpi.comnih.gov Some hydroxylated nitrosamines, such as 3-hydroxynitrosopyrrolidine, have been shown to be mutagenic without metabolic activation, suggesting a potential for direct reactivity or the formation of reactive species without initial enzymatic processing. researchgate.net

The specific sites within DNA that are targeted by reactive metabolites can influence the mutagenic outcome. The formation of the N2-THP-dGuo adduct from the parent compound NPIP indicates a clear preference for reaction with the exocyclic amino group of guanine (B1146940). nih.gov However, detailed information regarding the influence of the local DNA sequence on the rate and specificity of adduct formation by metabolites of this compound is not well-documented in the available scientific literature. Research on other nitrosamines has shown that adduct distribution can be non-random, with preferences for certain sequences or regions within the genome, but specific data for this compound is lacking.

Interactions with Cellular Macromolecules Beyond Nucleic Acids

| Interaction Type | Biomolecule | Mechanism/Effect | Reference |

|---|---|---|---|

| Non-Covalent Binding | Cytochrome P450 Enzymes | Substrate binding for metabolism, stabilized by hydrogen bonds and hydrophobic interactions. | smolecule.commdpi.com |

| Covalent Adduction | DNA (inferred from parent compound) | Metabolites act as alkylating agents, forming adducts such as N2-THP-dGuo with guanine. | nih.govresearchgate.net |

| Covalent Modification | Proteins | Modification of amino acid residues, leading to altered protein structure and function. | smolecule.comnih.gov |

Covalent Binding to Proteins and Lipids

The ability of a chemical compound to covalently bind to essential biomolecules such as proteins and lipids is a key mechanism of toxicity. Such binding can alter the structure and function of these molecules, leading to cellular dysfunction. For many carcinogenic nitrosamines, the formation of protein adducts is a known phenomenon. These adducts can serve as biomarkers of exposure and may contribute to the toxic effects of the parent compound.

Modulation of Enzyme Activities

Chemical compounds can interfere with normal cellular processes by modulating the activity of key enzymes. The cytochrome P450 enzyme superfamily is of particular interest due to its central role in the metabolism of a vast array of foreign compounds, including drugs and carcinogens. Inhibition or induction of these enzymes can have significant toxicological consequences.

It has been suggested that this compound may influence the activity of cytochrome P450 enzymes. smolecule.com However, specific and detailed research to confirm and characterize this modulation is lacking. Key information that is currently unavailable includes:

Identification of specific CYP isoforms that are affected by this compound.

The nature of the modulation (i.e., whether it acts as an inhibitor or an inducer of enzyme activity).

Kinetic parameters of the interaction , such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are essential for quantifying the potency of the interaction.

Due to the absence of this specific experimental data, it is not possible to construct a detailed profile of the enzyme-modulating effects of this compound.

Data Tables

The user's request for data tables cannot be fulfilled as there is no specific, quantitative data in the available literature on the covalent binding of this compound to proteins and lipids, or its modulatory effects on enzyme activities.

Environmental Presence, Transformation, and Fate of N Nitroso 3 Hydroxypiperidine

Occurrence and Distribution in Environmental Matrices

Scientific literature to date has not documented the direct detection of N-Nitroso-3-hydroxypiperidine in environmental samples. Its environmental presence is inferred primarily through its relationship with its precursor, N-nitrosopiperidine (NPIP), a known environmental contaminant.

Detection in Water Systems (Drinking Water, Wastewater)

There are currently no published studies reporting the detection of this compound in drinking water or wastewater. However, its parent compound, N-nitrosopiperidine (NPIP), has been identified in potable water as a disinfection byproduct. mdpi.com For instance, surveys of drinking water have reported the average concentration of NPIP to be approximately 7.9 ± 4.0 ng/L. mdpi.com The formation of this compound is known to occur as a minor metabolic product of NPIP in biological systems, such as through the activity of liver microsomes. mdpi.comnih.gov This suggests a potential, though unconfirmed, pathway for its formation if NPIP is present in water and undergoes biological or chemical transformation.

Presence in Soil and Sediment Samples

Specific data on the presence or concentration of this compound in soil and sediment are not available in current scientific literature. Research on the environmental fate of related nitrosamines suggests that their behavior in soil and sediment can be complex, but specific studies on the 3-hydroxy derivative have not been reported.

Photolytic and Chemical Degradation Pathways in the Environment

The degradation of this compound in the environment is not well-documented. However, its chemical structure allows for predictions about its likely degradation pathways based on studies of other nitrosamines.

UV Irradiation Effects on this compound

Specific studies on the photolysis of this compound are limited. Generally, the photolytic degradation of N-nitrosamines in aqueous solutions proceeds through the cleavage of the N-NO bond upon absorption of UV light. researchgate.net This process leads to the formation of radicals. researchgate.net It is hypothesized that this compound would follow a similar degradation pathway. One study noted that an unstable α-hydroxy NPIP intermediate could be trapped under near-ultraviolet irradiation conditions during metabolic experiments, indicating the molecule's sensitivity to UV light. researchgate.net

Reaction with Environmental Oxidants and Reductants

Direct experimental data on the reaction of this compound with environmental oxidants (e.g., ozone, hydroxyl radicals) and reductants is scarce. Based on general chemical principles, the compound is expected to be reactive. The nitroso group is susceptible to attack by strong oxidizing agents, and the hydroxyl group on the piperidine (B6355638) ring could also undergo oxidation. The parent compound, N-nitrosopiperidine, is known to react with strong oxidizing agents. Furthermore, advanced oxidation processes involving ozone and hydroxyl radicals are effective in degrading other N-nitrosamines, suggesting a similar fate for this compound. researchgate.net

Microbial Biotransformation and Biodegradation of this compound

There is no direct evidence regarding the biodegradation of this compound by environmental microorganisms. The primary context in which its biotransformation is discussed is its formation from N-nitrosopiperidine (NPIP) in laboratory studies using mammalian liver enzymes.

In studies with guinea pig liver microsomes, NPIP is metabolized into several products, including this compound. mdpi.comresearchgate.net This reaction is a β-hydroxylation, an enzymatic process catalyzed by cytochrome P450 enzymes. researchgate.net In these experiments, this compound was found to be a minor metabolite, constituting about 0.02% of the metabolic products, compared to N-nitroso-4-hydroxypiperidine (about 0.15%) and the primary metabolite, 5-hydroxypentanal. researchgate.net The yield of these hydroxylated metabolites was observed to be influenced by the presence of other chemicals, such as ascorbic acid. researchgate.netevitachem.com

While these findings confirm that enzymatic systems can transform NPIP into this compound, it remains unknown whether microorganisms in soil or water possess similar enzymatic pathways to either produce or degrade this specific compound.

Identification of Microbial Strains Capable of this compound Degradation

The direct microbial degradation of this compound has not been extensively documented in scientific literature. However, research on the biodegradation of its parent compound, N-nitrosopiperidine (NPIP), and other cyclic nitrosamines provides a strong basis for identifying microbial strains with the potential to degrade this compound. The presence of a hydroxyl group on the piperidine ring may influence the rate and pathway of degradation, but the fundamental enzymatic machinery required for the initial attack on the nitrosamine (B1359907) structure is expected to be similar.

Studies have identified several bacterial genera capable of degrading various nitrosamines, including those with cyclic structures. These microorganisms are often isolated from environments such as industrial wastewater, soil, and drinking water biofilters.

One notable study on the biodegradation of multiple nitrosamines in drinking water biofilters successfully isolated and identified a bacterial strain, Bacillus species LT1C, capable of degrading a range of nitrosamines, including N-nitrosopiperidine (NPIP). iwaponline.com This finding is significant as it demonstrates that bacteria from the Bacillus genus possess the metabolic capabilities to break down cyclic nitrosamines. In this particular study, the removal ratio for NPIP was approximately 23.6% over a 10-day period. iwaponline.com

Furthermore, research has highlighted the broad capabilities of the genus Rhodococcus in degrading environmental pollutants. For instance, Rhodococcus jostii RHA1 has been shown to biotransform several nitrosamines, including N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosodi-n-propylamine (NDPA), and N-nitrosopyrrolidine (NPYR), and it is suggested to possibly degrade N-nitrosomorpholine as well. iwaponline.com While NPIP was not explicitly included in the list of nitrosamines degraded by this strain in that specific report, the ability of Rhodococcus species to degrade a variety of nitrosamines, coupled with their well-documented versatile catabolic pathways, makes them strong candidates for the degradation of this compound. epa.gov Propane-oxidizing bacteria, in general, have demonstrated the ability to degrade NDMA, suggesting that microbes with monooxygenase enzymes are key players in nitrosamine degradation. acs.org

Intestinal bacteria have also been shown to degrade nitrosamines like N-nitrosopyrrolidine. asm.org This suggests that the gut microbiome may contain species capable of metabolizing cyclic nitrosamines, although specific strains are not always identified in these studies.

Based on the available evidence for the degradation of structurally similar compounds, the following microbial strains are considered capable or potentially capable of degrading this compound:

Table 1: Microbial Strains with Demonstrated or Inferred Capability for N-Nitrosopiperidine and related Nitrosamine Degradation

| Microbial Strain | Degraded Compound(s) | Key Findings |

|---|---|---|

| Bacillus species LT1C | N-nitrosopiperidine (NPIP) and other nitrosamines | Demonstrated a 23.6% removal of NPIP in a mineral salts medium over 10 days. iwaponline.com |

| Rhodococcus jostii RHA1 | Various nitrosamines (NDMA, NDEA, NDPA, NPYR) | Known for its broad catabolic versatility, suggesting potential for this compound degradation. iwaponline.com |

| Rhodococcus ruber ENV425 | N-nitrosodimethylamine (NDMA) | A propanotroph that rapidly biodegrades NDMA, highlighting the role of monooxygenases. nih.gov |

| Intestinal Bacteria | N-nitrosopyrrolidine | Various unidentified intestinal bacteria have been shown to degrade cyclic nitrosamines. asm.org |

Elucidation of Enzymatic Pathways in Microbial Degradation

The enzymatic pathways for the microbial degradation of this compound are presumed to follow the general mechanisms established for other nitrosamines, particularly cyclic nitrosamines. The key initial step in the metabolic activation and subsequent degradation of nitrosamines is typically an enzymatic hydroxylation reaction. researchgate.netimpactfactor.org

This initial oxidation is primarily catalyzed by cytochrome P450 (CYP) dependent monooxygenases. researchgate.netimpactfactor.org These enzymes introduce an oxygen atom into the substrate, which in the case of nitrosamines, is a crucial destabilizing step. For cyclic nitrosamines like N-nitrosopiperidine, the primary site of attack is the carbon atom adjacent to the ring nitrogen (the α-carbon). impactfactor.org

The proposed enzymatic pathway for the degradation of this compound, inferred from the metabolism of N-nitrosopiperidine and other nitrosamines, is as follows:

α-Hydroxylation: The process is initiated by a cytochrome P450 monooxygenase, which hydroxylates one of the α-carbons of the piperidine ring. This reaction requires an electron donor, typically NADPH. impactfactor.org The presence of the hydroxyl group at the 3-position (β-position) of this compound is not expected to inhibit this initial α-hydroxylation, although it may influence the regioselectivity and reaction rate.

Formation of an Unstable Intermediate: The resulting α-hydroxynitrosamine is a highly unstable intermediate. researchgate.net

Ring Opening: This unstable intermediate is expected to spontaneously, or through further enzymatic action, undergo ring-opening. This would likely lead to the formation of a reactive electrophilic species.

Further Degradation: The products of ring-opening would then be further metabolized by the cell through various catabolic pathways, potentially leading to mineralization (complete breakdown to carbon dioxide and water).

While α-hydroxylation is the main activation pathway, some studies have noted the possibility of β-hydroxylation for cyclic nitrosamines, though the mechanism is less understood. impactfactor.org In the case of this compound, which already possesses a hydroxyl group at the β-position, further enzymatic action at or near this site could also contribute to its degradation.